molecular formula C11H9N3O3S B1676292 Merbarone CAS No. 97534-21-9

Merbarone

Cat. No. B1676292
CAS RN: 97534-21-9
M. Wt: 263.27 g/mol
InChI Key: KIHGHKYNPNVMLM-UHFFFAOYSA-N
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Description

Merbarone is a cell-permeable anticancer drug that inhibits the catalytic activity of topoisomerase II (topo II) without damaging DNA or stabilizing DNA-topo II cleavable complexes . It is also known to induce apoptosis in human leukemic CEM cells through a caspase-3-like protease-dependent mechanism .


Synthesis Analysis

Merbarone is a hybrid molecular scaffold that merges key pharmacophoric elements of etoposide and merbarone, two well-known topoII blockers . Several hybrid derivatives have been designed, synthesized, and characterized for their ability to block topoII .


Molecular Structure Analysis

The molecular formula of Merbarone is C11H9N3O3S . It contains 28 bonds in total, including 19 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 secondary amide (aliphatic), 1 urea (-thio) derivative, and 2 imides (-thio) .


Physical And Chemical Properties Analysis

Merbarone has a molecular weight of 263.27 . It is a solid substance that is soluble in DMSO .

Scientific Research Applications

Merbarone as a Catalytic Inhibitor of DNA Topoisomerase II

Merbarone inhibits the catalytic activity of DNA topoisomerase II (topo II) without stabilizing DNA-topo II cleavable complexes or causing direct DNA damage. This unique mechanism distinguishes Merbarone from other topo II inhibitors that function by stabilizing the DNA-topo II complex, leading to DNA breaks. The inhibition of topo II by Merbarone blocks DNA cleavage, providing insights into the enzyme's role in DNA replication and cell division, and suggesting a potential for developing non-toxic anticancer therapies (Fortune & Osheroff, 1998).

Merbarone in Inducing Apoptosis

Merbarone has been shown to induce apoptosis in human leukemic CEM cells through a caspase-3-like protease-dependent mechanism. This process involves the activation of c-Jun NH2-terminal kinase/stress-activated protein kinase, c-jun gene induction, and the proteolytic cleavage of poly(ADP-ribose) polymerase. These findings provide a foundation for further research into the pathways through which Merbarone induces cell death, offering potential strategies for the development of apoptosis-inducing cancer therapies (Khélifa & Beck, 1999).

Genotoxic Effects of Merbarone

Despite not stabilizing DNA-topo II cleavable complexes, Merbarone has been reported to induce chromosomal damage both in vitro and in vivo. This indicates that catalytic inhibitors of topo II, like Merbarone, can still result in genotoxic effects, challenging the notion that only complex-stabilizing topo II inhibitors pose a risk of DNA damage. This research prompts a reevaluation of the safety and mechanisms of action of topo II inhibitors in clinical use (Wang & Eastmond, 2002).

Clinical Applications and Limitations

Clinical studies have evaluated Merbarone's efficacy in treating various cancers, including malignant melanoma and gastric carcinoma. Although Merbarone has shown some level of activity against specific cancer types, its effectiveness is limited, and significant renal toxicity has been observed at therapeutic doses. These studies highlight the importance of optimizing dosage and administration schedules to minimize toxicity while maximizing therapeutic outcomes (Slavik et al., 2004).

Safety And Hazards

Merbarone is very toxic if swallowed, irritating to skin, and can cause serious damage to eyes . It is also toxic and can cause serious damage to health by prolonged exposure . It may impair fertility and harm unborn children . It is recommended to handle Merbarone with protective clothing, gloves, and eye/face protection .

properties

IUPAC Name

4,6-dioxo-N-phenyl-2-sulfanylidene-1,3-diazinane-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3S/c15-8(12-6-4-2-1-3-5-6)7-9(16)13-11(18)14-10(7)17/h1-5,7H,(H,12,15)(H2,13,14,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARCFMKMOFFIGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2C(=O)NC(=S)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9031567
Record name Merbarone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9031567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

H2O < 0.1 (mg/mL), C2H5OH < 0.1 (mg/mL), 0.1N HCI <0.1 (mg/mL), DMSO 80 (mg/mL), 0.1N NaOH 5 (mg/mL), CHCl3 < 0.1 (mg/mL), CH3CN < 0.1 (mg/mL), pH 9 buffer < 0.1 (mg/mL), (CH3)2 < 0.1 (mg/mL), TFA < 0.1 (mg/mL), THF 6 (mg/mL)
Record name MERBARONE
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/336628%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

Product Name

Merbarone

CAS RN

97534-21-9
Record name Merbarone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97534-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Merbarone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097534219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Merbarone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9031567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MERBARONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YWB9IF596V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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